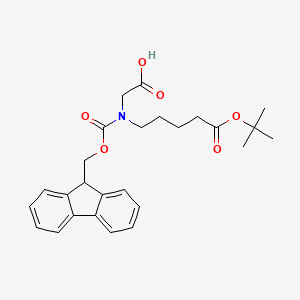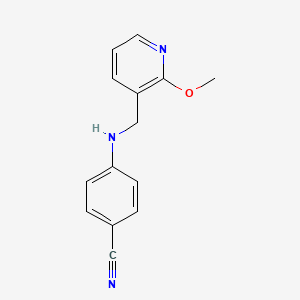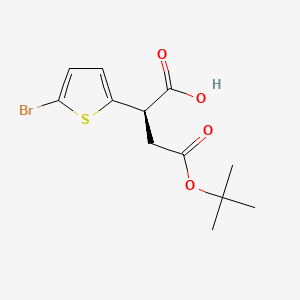
(R)-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid is a complex organic compound featuring a brominated thiophene ring and a tert-butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes bromination of thiophene, followed by coupling reactions to introduce the tert-butoxy and oxobutanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its brominated thiophene ring can serve as a probe for investigating enzyme activity or protein-ligand interactions.
Medicine
In medicine, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to design new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications, including electronics and surface treatments.
Wirkmechanismus
The mechanism of action of ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the tert-butoxy group may influence the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(5-chlorothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(5-fluorothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(5-methylthiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s electronic properties, making it a valuable tool for various research applications.
Eigenschaften
Molekularformel |
C12H15BrO4S |
|---|---|
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
(2R)-2-(5-bromothiophen-2-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15BrO4S/c1-12(2,3)17-10(14)6-7(11(15)16)8-4-5-9(13)18-8/h4-5,7H,6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
KMSCOKKYWNZGAJ-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(S1)Br)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(S1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide](/img/structure/B14905843.png)
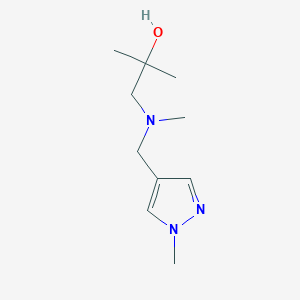

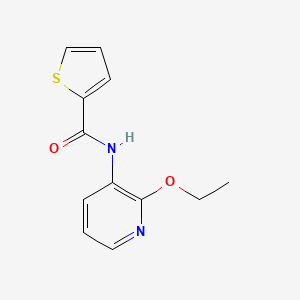
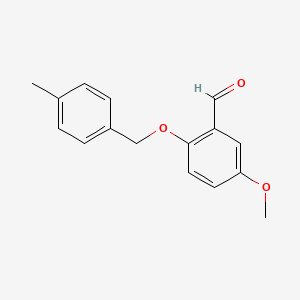
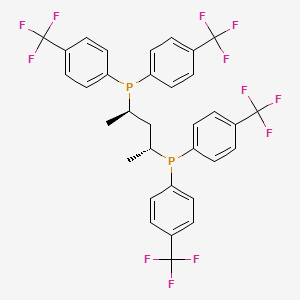
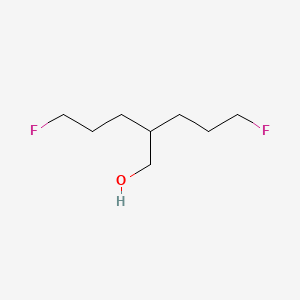

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
